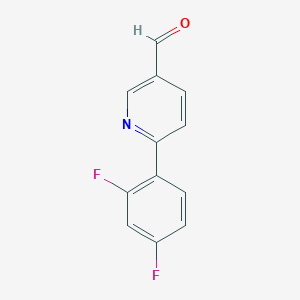

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Description

BenchChem offers high-quality 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHVHRUOLIQTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

CAS Number: 898796-15-1

Synonyms: 6-(2,4-Difluorophenyl)nicotinaldehyde, 6-(2,4-Difluorophenyl)-3-formylpyridine

Introduction

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a pyridine core with a difluorophenyl moiety, makes it a valuable synthetic intermediate. The pyridine ring is a common scaffold in numerous FDA-approved drugs, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The presence of the 2,4-difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This guide provides an in-depth overview of the compound's properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is presented below. Currently, the melting point has not been experimentally reported in publicly available literature.

| Property | Value | Source |

| CAS Number | 898796-15-1 | [2] |

| Molecular Formula | C₁₂H₇F₂NO | Calculated |

| Molecular Weight | 219.19 g/mol | Calculated |

| Appearance | Off-white to white solid | Vendor Data |

| Boiling Point | 322.5 ± 42.0 °C (at 760 Torr) | Predicted[2] |

| Density | 1.304 ± 0.06 g/cm³ (at 20 °C) | Predicted[2] |

| Storage | Store in Refrigerator (2 to 8 °C), Inert atmosphere | Vendor Data |

Synthesis

The primary synthetic route to 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, particularly in the creation of biaryl structures.[3]

The synthesis involves the coupling of a halogenated pyridinecarbaldehyde derivative (such as 6-bromo- or 6-chloro-3-pyridinecarbaldehyde) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this exact compound is not detailed in publicly accessible literature, a general and robust procedure can be adapted from established methods for similar heteroaryl couplings. The following is a representative protocol.

Reactants:

-

6-Halopyridine-3-carbaldehyde (e.g., 6-bromonicotinaldehyde) (1.0 equiv)

-

(2,4-Difluorophenyl)boronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a reaction vessel, add 6-halopyridine-3-carbaldehyde, (2,4-difluorophenyl)boronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Synthesis Workflow Diagram

The logical workflow for the synthesis via the Suzuki-Miyaura coupling reaction is depicted below.

Caption: General workflow for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Mechanism of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine-3-carbaldehyde, forming a Pd(II) complex.

-

Transmetalation: The organoboron species ((2,4-difluorophenyl)boronic acid) coordinates to the palladium center, typically after activation by the base to form a more nucleophilic boronate species. The 2,4-difluorophenyl group is then transferred to the palladium, displacing the halide.

-

Reductive Elimination: The two organic ligands (the pyridyl and difluorophenyl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

While specific biological data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is not yet widely published, its structural motifs are prevalent in pharmacologically active molecules.

-

Scaffold for Kinase Inhibitors: The pyridine and substituted phenyl rings are common features in various kinase inhibitors used in oncology. The aldehyde functional group serves as a versatile handle for further chemical modification to build more complex molecules.

-

Intermediate for Agrochemicals: Pyridine derivatives are essential intermediates in the synthesis of modern pesticides and herbicides.[4]

-

Precursor for Anti-inflammatory Agents: A study on related 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives has shown potent inhibition of nitric oxide (NO) production, indicating potential as anti-inflammatory agents.[5] This suggests that the 6-arylpyridine core is a promising scaffold for developing new therapeutics in this area.

The aldehyde group is particularly useful as it can be readily converted into a wide range of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation, or alkenes via Wittig-type reactions), allowing for the exploration of a large chemical space in lead optimization campaigns.

Conclusion

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a valuable building block for chemical synthesis, particularly for researchers in the pharmaceutical and agrochemical industries. Its synthesis is readily achievable through well-established Suzuki-Miyaura coupling protocols. The combination of the biologically relevant pyridine core, the advantageous properties conferred by the difluorophenyl group, and the synthetically versatile aldehyde handle makes this compound a strategic intermediate for the development of novel, high-value molecules. Further research into its biological activity and incorporation into drug candidates is a promising area for future investigation.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Pyridinecarboxaldehyde (3pa) Online | 3-Pyridinecarboxaldehyde (3pa) Manufacturer and Suppliers [scimplify.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties, synthesis, and potential applications of the chemical compound 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The information is compiled to support research and development activities.

Core Compound Identification

The compound of interest is 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a substituted pyridine derivative. The presence of a difluorophenyl group and a reactive aldehyde moiety makes it a significant intermediate in organic synthesis, particularly within medicinal chemistry.

| Identifier | Value |

| IUPAC Name | 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde |

| CAS Number | 898796-15-1[1][2][3] |

| Molecular Formula | C₁₂H₇F₂NO[2][3] |

| Molecular Weight | 219.19 g/mol [2][3] |

| MDL Number | MFCD04115483[1][3] |

Physicochemical Properties

Quantitative data available for this compound are summarized below. Note that some properties are predicted values derived from computational models.

| Property | Value | Notes |

| Appearance | Off-white to white solid[1][3] | --- |

| Melting Point | Not Available | Data not found in public sources. |

| Boiling Point | 322.5 ± 42.0 °C[1][3] | Predicted value at 760 Torr. |

| Density | 1.304 ± 0.06 g/cm³[1][3] | Predicted value at 20°C. |

| Solubility | Not Available | Data not found in public sources. Generally expected to be soluble in organic solvents like DMSO and chlorinated solvents. |

| Storage Condition | Store in Refrigerator (2 to 8 °C), under an inert atmosphere[1][3] | --- |

Synthesis and Experimental Protocols

Representative Synthesis: Suzuki Cross-Coupling

This reaction would typically involve the coupling of a pyridine-containing boronic acid or ester with a halogenated difluorobenzene derivative.

-

Reactants :

-

6-Bromo-3-pyridinecarbaldehyde (or a protected aldehyde equivalent).

-

(2,4-Difluorophenyl)boronic acid.

-

-

Catalyst : A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base : An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

General Experimental Workflow Protocol:

-

Reaction Setup : A reaction vessel is charged with (2,4-Difluorophenyl)boronic acid, 6-Bromo-3-pyridinecarbaldehyde, and the base.

-

Solvent Addition : The solvent system (e.g., Dioxane/Water) is added.

-

Degassing : The mixture is degassed by bubbling nitrogen or argon through it for 15-30 minutes to create an inert atmosphere.

-

Catalyst Addition : The palladium catalyst is added to the mixture.

-

Heating : The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion, monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

References

An In-Depth Technical Guide on 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, and plausible synthetic route for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. This biaryl compound is of interest in medicinal chemistry and materials science due to the presence of the fluorinated phenyl and pyridine carboxaldehyde moieties, which are common pharmacophores and versatile synthetic handles.

Molecular Structure

The molecular structure of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde consists of a pyridine ring substituted at the 6-position with a 2,4-difluorophenyl group and at the 3-position with a carbaldehyde (formyl) group.

Caption: Molecular structure of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Chemical Properties and Identifiers

A summary of key quantitative data and identifiers for the molecule is presented below. It should be noted that certain physical properties are predicted values derived from computational models.

| Property | Value | Reference |

| IUPAC Name | 6-(2,4-Difluorophenyl)pyridine-3-carbaldehyde | |

| CAS Number | 898796-15-1 | [1] |

| Molecular Formula | C₁₂H₇F₂NO | |

| Molecular Weight | 219.19 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Off-white to white solid | [1] |

| Boiling Point | 322.5 ± 42.0 °C (Predicted at 760 Torr) | [1] |

| Density | 1.304 ± 0.06 g/cm³ (Predicted at 20°C) | [1] |

Plausible Synthetic Route and Experimental Protocol

While a specific, published synthesis for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde was not identified in the literature reviewed, a highly plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis is well-suited for creating the C-C bond between the pyridine and phenyl rings.[2][3] The proposed reaction involves coupling 6-bromo-3-pyridinecarbaldehyde [4] with 2,4-difluorophenylboronic acid .

The use of ortho-fluorinated aryl boronic acids can be challenging due to competitive protodeboronation under basic conditions.[2][5] Therefore, the protocol below utilizes a modern palladium precatalyst and conditions designed to favor the desired coupling reaction.[2]

Disclaimer: This protocol is illustrative and based on general procedures for similar transformations.[2][5][6] It should be optimized for specific laboratory conditions.

Objective: To synthesize 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Materials:

-

6-Bromo-3-pyridinecarbaldehyde (1.0 equiv)

-

2,4-Difluorophenylboronic acid (1.2-1.5 equiv)

-

[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar highly active palladium precatalyst (e.g., XPhos Pd G3) (0.02 equiv, 2 mol%)

-

Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)

-

Anhydrous, degassed solvent such as 1,4-dioxane or a THF/water mixture.[6]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-bromo-3-pyridinecarbaldehyde (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), the palladium precatalyst (0.02 equiv), and potassium phosphate (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. For challenging couplings involving fluorinated boronic acids, reactions can often be run at lower temperatures (e.g., room temperature or 40 °C) with highly active catalysts to minimize degradation.[2]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Visualized Experimental Workflow

The logical flow of the proposed synthetic strategy is depicted below.

Caption: Proposed synthetic workflow for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Spectroscopic and Biological Data

Spectroscopic Characterization: No specific experimental spectroscopic data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde are currently available in public databases. However, based on its structure and data from analogous compounds like 3-pyridinecarboxaldehyde, the following spectral features can be anticipated:

-

¹H NMR: An aldehyde proton signal (singlet) is expected in the δ 9.5-10.5 ppm region. Aromatic proton signals for both the pyridine and difluorophenyl rings would appear in the δ 7.0-9.0 ppm range, showing characteristic coupling patterns.

-

¹³C NMR: A signal for the aldehyde carbonyl carbon would be expected around δ 190-195 ppm. Signals for the aromatic carbons would appear in the δ 120-160 ppm range, with C-F couplings visible for the difluorophenyl ring carbons.

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1700 cm⁻¹. C-H stretching bands for the aldehyde proton may appear near 2730 and 2830 cm⁻¹.[7] Aromatic C=C and C=N stretching bands would be present in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ range.

-

Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 219, with a high-resolution mass corresponding to the molecular formula C₁₂H₇F₂NO.

Biological Activity and Signaling Pathways: Currently, there is no publicly available research detailing the biological activity or the involvement of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde in any specific signaling pathways. Its structural motifs are present in various biologically active molecules, suggesting potential for future investigation in drug discovery programs.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. Due to the limited availability of published experimental data for this specific compound, this document combines predicted data, analysis of structurally related compounds, and general experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a trifunctional molecule featuring a pyridine ring, a 2,4-difluorophenyl group, and a carbaldehyde functional group. This unique combination of moieties makes it a compound of interest in medicinal chemistry and materials science.

Table 1: General Properties of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

| Property | Value | Source |

| CAS Number | 898796-15-1 | [1] |

| Molecular Formula | C₁₂H₇F₂NO | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | Off-white to white solid | [1] |

| Predicted Boiling Point | 322.5 ± 42.0 °C at 760 Torr | [1] |

| Predicted Density | 1.304 ± 0.06 g/cm³ at 20 °C | [1] |

| Storage Conditions | Store in refrigerator (2 to 8 °C), under an inert atmosphere | [1] |

Spectroscopic Data (Predicted and Analog-Based)

The following tables summarize the expected spectroscopic data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde based on the analysis of its constituent parts: the 3-pyridinecarbaldehyde moiety and the 2,4-difluorophenyl group attached to a pyridine ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Notes |

| Aldehyde-H | ~10.1 | s | - | Characteristic downfield shift for an aldehyde proton. For 3-pyridinecarboxaldehyde, this peak appears at 10.11 ppm in DMSO-d₆.[2] |

| Pyridine-H (ortho to aldehyde) | ~9.1 | d | ~2.0 | Deshielded by the aldehyde and ring nitrogen. In 3-pyridinecarboxaldehyde, a proton in a similar position appears at 9.08 ppm.[2] |

| Pyridine-H (para to aldehyde) | ~8.9 | dd | ~8.0, ~2.0 | Influenced by both the aldehyde and the difluorophenyl group. |

| Pyridine-H (meta to aldehyde) | ~8.2 | d | ~8.0 | Coupled to the para proton. |

| Difluorophenyl-H (ortho to pyridine) | ~8.0 | m | - | Complex multiplet due to coupling with fluorine and other protons. |

| Difluorophenyl-H (para to pyridine) | ~7.0-7.2 | m | - | Complex multiplet due to coupling with fluorine. |

| Difluorophenyl-H (meta to pyridine) | ~7.0-7.2 | m | - | Complex multiplet due to coupling with fluorine. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde C=O | ~192 | The carbonyl carbon of 3-pyridinecarboxaldehyde appears at 192.5 ppm in DMSO-d₆.[2] |

| Pyridine C-N (adjacent to difluorophenyl) | ~160 | |

| Pyridine C-N (adjacent to aldehyde) | ~155 | In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 154.6 ppm.[2] |

| Pyridine C (ortho to aldehyde) | ~152 | In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 151.4 ppm.[2] |

| Pyridine C (para to aldehyde) | ~137 | In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 136.0 ppm.[2] |

| Pyridine C (meta to aldehyde) | ~132 | In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 131.3 ppm.[2] |

| Pyridine C (ipso- to difluorophenyl) | ~125 | |

| Difluorophenyl C-F | ~160 (d, J ≈ 250 Hz) | Large C-F coupling constant. |

| Difluorophenyl C-F | ~162 (d, J ≈ 250 Hz) | Large C-F coupling constant. |

| Difluorophenyl C (other) | 110-135 |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected [M]+ or [M+H]⁺ | Key Fragmentation Patterns |

| Electron Ionization (EI) | m/z 219.05 | Loss of -CHO (m/z 190), loss of -H (m/z 218). |

| Electrospray Ionization (ESI) | m/z 220.06 | Protonated molecular ion. |

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretch (aldehyde) | 2850-2750 | Weak (often two bands) |

| C=O stretch (aldehyde) | 1710-1685 | Strong |

| C=C and C=N stretch (aromatic rings) | 1600-1450 | Medium-Strong |

| C-F stretch | 1250-1000 | Strong |

Experimental Protocols

Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

A plausible synthetic route for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a Suzuki or Stille coupling reaction. The following is a general procedure based on similar syntheses of substituted pyridines.

Reaction Scheme:

A Suzuki coupling reaction between a halogenated 3-pyridinecarbaldehyde derivative (e.g., 6-chloro-3-pyridinecarbaldehyde) and (2,4-difluorophenyl)boronic acid.

General Procedure:

-

To a reaction vessel, add 6-chloro-3-pyridinecarbaldehyde (1 equivalent), (2,4-difluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Add a base, for example, sodium carbonate (2 equivalents), dissolved in a mixture of toluene and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a coupled liquid or gas chromatograph.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Caption: Workflow for the synthesis and characterization of the target compound.

References

Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis pathway for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with a Suzuki-Miyaura coupling reaction followed by a selective oxidation. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and further research.

I. Overview of the Synthetic Pathway

The synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is most effectively achieved through a two-step sequence. The first step involves the formation of the biaryl carbon-carbon bond via a palladium-catalyzed Suzuki-Miyaura coupling between (6-bromopyridin-3-yl)methanol and (2,4-difluorophenyl)boronic acid. The resulting intermediate, (6-(2,4-difluorophenyl)pyridin-3-yl)methanol, is then selectively oxidized to the target aldehyde using manganese dioxide. This pathway is advantageous as it avoids potential side reactions associated with the aldehyde functionality during the coupling step.

Figure 1: Overall two-step synthesis pathway for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

II. Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol and (2,4-Difluorophenyl)boronic acid

This procedure outlines the palladium-catalyzed cross-coupling to form (6-(2,4-difluorophenyl)pyridin-3-yl)methanol. The reaction conditions are optimized for heteroaryl coupling, which can be challenging due to the potential for catalyst inhibition by the nitrogen atom of the pyridine ring.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (6-Bromopyridin-3-yl)methanol | 188.02 | 1.0 | 188 mg |

| (2,4-Difluorophenyl)boronic acid | 157.91 | 1.2 | 189.5 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 57.8 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water | - | - | 2 mL |

Procedure:

-

To a dried round-bottom flask, add (6-bromopyridin-3-yl)methanol (188 mg, 1.0 mmol), (2,4-difluorophenyl)boronic acid (189.5 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the flask.

-

Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

-

The mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-16 hours.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (6-(2,4-difluorophenyl)pyridin-3-yl)methanol.

Expected Yield: 75-85%

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

Step 2: Oxidation of (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

This step employs activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for the conversion of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol | 221.20 | 1.0 | 221.2 mg |

| Activated Manganese Dioxide (MnO₂) | 86.94 | 10.0 | 869.4 mg |

| Ethyl Acetate | - | - | 20 mL |

Procedure:

-

To a solution of (6-(2,4-difluorophenyl)pyridin-3-yl)methanol (221.2 mg, 1.0 mmol) in ethyl acetate (20 mL), add activated manganese dioxide (869.4 mg, 10.0 mmol).

-

The resulting suspension is stirred vigorously at reflux for 4-6 hours.

-

The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the manganese dioxide.

-

The Celite pad is washed with additional ethyl acetate (2 x 10 mL).

-

The combined filtrates are concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(2,4-difluorophenyl)-3-pyridinecarbaldehyde as a solid.

Expected Yield: 70-80%[2]

Figure 3: Experimental workflow for the oxidation step.

III. Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent System | Temperature | Time (hours) | Yield (%) |

| 1. Suzuki-Miyaura Coupling | (6-bromopyridin-3-yl)methanol + (2,4-difluorophenyl)boronic acid → (6-(2,4-difluorophenyl)pyridin-3-yl)methanol | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | Reflux | 12-16 | 75-85 |

| 2. Oxidation | (6-(2,4-difluorophenyl)pyridin-3-yl)methanol → 6-(2,4-difluorophenyl)-3-pyridinecarbaldehyde | Activated MnO₂ | Ethyl Acetate | Reflux | 4-6 | 70-80[2] |

IV. Conclusion

The described two-step synthesis pathway provides a reliable and high-yielding route to 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The use of a Suzuki-Miyaura coupling followed by a selective oxidation is a well-established and scalable strategy in organic synthesis. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the efficient synthesis of this valuable compound for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for producing 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in pharmaceutical research. The primary and most industrially viable route involves a Suzuki-Miyaura cross-coupling reaction. This document details the synthesis of the requisite starting materials and the final coupling step, presenting quantitative data in structured tables and illustrating the synthetic pathways with clear diagrams.

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins a halogenated pyridine derivative with a phenylboronic acid. The key starting materials for this approach are 6-Bromo-3-pyridinecarbaldehyde and (2,4-Difluorophenyl)boronic acid .

The overall synthetic pathway can be visualized as a two-part process: the preparation of the starting materials and their subsequent coupling.

Figure 1: Overall synthetic workflow for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Part 1: Synthesis of Starting Materials

Synthesis of (2,4-Difluorophenyl)boronic Acid

(2,4-Difluorophenyl)boronic acid is a crucial reagent in this synthesis, valued for its role in Suzuki-Miyaura coupling reactions to introduce the 2,4-difluorophenyl moiety.[3][4][5] The most common laboratory and industrial scale synthesis involves the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by reaction with a trialkyl borate and subsequent acidic workup. A similar approach can be taken starting from 1,3-difluorobenzene.

Experimental Protocol: Grignard-based Synthesis of (2,4-Difluorophenyl)boronic Acid

A solution of trimethyl borate and 2,4-difluorophenylmagnesium bromide in tetrahydrofuran (THF) is added to a reactor containing THF while maintaining a temperature of -15°C.[6][7] The reaction mixture is stirred and then brought to 0°C. An aqueous solution of sulfuric acid is added, followed by water to dissolve the product completely. The aqueous layer is then extracted with diethyl ether. The combined organic phases are dried and concentrated under reduced pressure to yield crude 2,4-difluorophenylboronic acid.[6][7]

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 1-Bromo-2,4-difluorobenzene | 1.0 eq | |

| Magnesium Turnings | 1.1 eq | |

| Trimethyl borate | 1.1 eq | |

| Tetrahydrofuran (THF) | Anhydrous | Solvent |

| Sulfuric Acid (10%) | - | For acidic workup |

| Temperature (Grignard) | Ambient | |

| Temperature (Borylation) | -15 °C to 0 °C | |

| Typical Yield | ~84% | [6] |

| Purity | ~90% | [6] |

Table 1: Quantitative data for the synthesis of (2,4-Difluorophenyl)boronic acid.

Figure 2: Synthesis pathway for 2,4-Difluorophenylboronic Acid.

Synthesis of 6-Bromo-3-pyridinecarbaldehyde

6-Bromo-3-pyridinecarbaldehyde serves as the pyridine backbone in the final product.[8][9] It can be synthesized through the oxidation of the corresponding alcohol, (6-bromopyridin-3-yl)methanol. Various oxidizing agents can be employed, with manganese dioxide being a common and effective choice.

Experimental Protocol: Oxidation of (6-bromopyridin-3-yl)methanol

To a solution of (6-bromopyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM), an oxidizing agent such as Dess-Martin periodinane or manganese dioxide (MnO₂) is added. The reaction is typically stirred at room temperature until completion. The reaction mixture is then quenched and worked up. For instance, after oxidation with Dess-Martin periodinane, the reaction is quenched with saturated aqueous sodium bicarbonate and filtered. The organic layer is then washed, dried, and concentrated to afford the desired aldehyde.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| (6-Bromopyridin-3-yl)methanol | 1.0 eq | |

| Dess-Martin periodinane | 1.5 eq | Oxidizing agent |

| Dichloromethane (DCM) | - | Solvent |

| Temperature | 0 °C to Room Temp | |

| Typical Yield | ~70-95% | Dependent on oxidant |

Table 2: Quantitative data for the synthesis of 6-Bromo-3-pyridinecarbaldehyde.

Figure 3: Synthesis of 6-Bromo-3-pyridinecarbaldehyde.

Part 2: Suzuki-Miyaura Cross-Coupling

With both key starting materials in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Experimental Protocol: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

A reaction vessel is charged with 6-Bromo-3-pyridinecarbaldehyde, (2,4-Difluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The mixture is dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the final product.

| Component | Molar Ratio/Value | Role |

| 6-Bromo-3-pyridinecarbaldehyde | 1.0 eq | Electrophile |

| (2,4-Difluorophenyl)boronic Acid | 1.1 - 1.5 eq | Nucleophile |

| Palladium Catalyst | 0.01 - 0.05 eq | Catalyst |

| Base | 2.0 - 3.0 eq | Activates boronic acid |

| Solvent | - | e.g., Toluene/Water |

| Temperature | 80 - 110 °C | |

| Typical Yield | Variable | Highly dependent on conditions |

Table 3: General quantitative parameters for the Suzuki-Miyaura coupling.

Figure 4: Suzuki-Miyaura coupling for the final product.

This guide outlines the fundamental and widely adopted synthetic route for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. Researchers should optimize the reaction conditions for the final coupling step based on available laboratory equipment and desired scale. All experimental work should be conducted with appropriate safety precautions.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buy 2,4-Difluorophenylboronic acid | 144025-03-6 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. Due to the limited publicly available quantitative data, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to assist researchers in designing and executing experiments to ascertain the solubility profile, a critical parameter in drug discovery and development.

Quantitative Solubility Data

A thorough search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde in common laboratory solvents. Several sources explicitly state the solubility as "Not Available"[1][2].

| Solvent | Quantitative Solubility (mg/mL or Molarity) at a specific temperature |

| Water | Data not available |

| Ethanol | Data not available |

| Methanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Acetone | Data not available |

Given the absence of pre-existing data, experimental determination is necessary to establish the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. This protocol is based on standard laboratory methods for solubility assessment of organic compounds[3][4][5][6][7].

Materials and Equipment

-

Compound: 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (solid, off-white to white)[1][8]

-

Solvents:

-

Deionized Water

-

Ethanol (95% or absolute)

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Calibrated pipettes and glassware

-

pH meter

-

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility characteristics.

-

Preparation: In separate, labeled small test tubes, add approximately 1-2 mg of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (water, ethanol, methanol, DMSO, acetone, 5% NaOH, 5% NaHCO3, 5% HCl).

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect for dissolution. If the compound dissolves completely, it is considered "soluble" in that solvent at that approximate concentration. If it remains as a solid, it is "insoluble" or "sparingly soluble."

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with a pH meter or litmus paper to determine if it is acidic or basic[5][7].

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

-

Sample Preparation: Accurately weigh an excess amount of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (e.g., 10 mg) and place it into a series of vials.

-

Solvent Addition: Add a precise volume of each test solvent (e.g., 1 mL) to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Caption: Workflow for Solubility Determination

As no specific signaling pathways involving 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde have been identified in the literature, a diagrammatic representation of such pathways cannot be provided. The compound is likely a synthetic intermediate, and its biological activities have not been extensively documented. Researchers investigating this compound would need to conduct their own bioassays to determine its potential interactions with biological targets and signaling cascades.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. covethouse.eu [covethouse.eu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde CAS#: 898796-15-1 [m.chemicalbook.com]

An In-depth Technical Guide to the Stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde under various stress conditions. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from studies on structurally related compounds, including pyridinecarbaldehydes, fluorinated aromatics, and other substituted pyridine derivatives. The insights provided herein are intended to guide researchers in handling, formulation development, and stability-indicating analytical method development for this compound and its analogues.

Chemical Structure and Properties

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a trifunctional molecule featuring a pyridine ring, a 2,4-difluorophenyl group, and a carbaldehyde (aldehyde) functional group. This unique combination of moieties dictates its chemical reactivity and stability profile.

-

Pyridine Ring: The nitrogen heteroatom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the aromatic system.

-

2,4-Difluorophenyl Group: The two fluorine atoms are strongly electron-withdrawing, which can enhance the stability of the phenyl ring to oxidative degradation but may increase susceptibility to nucleophilic attack.

-

Carbaldehyde Group: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. Its position on the pyridine ring can influence its reactivity.

Inferred Stability under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2][3] Based on the behavior of analogous structures, the stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde under various stress conditions can be inferred.

Table 1: Summary of Predicted Stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

| Stress Condition | Predicted Stability | Probable Degradation Products | Rationale and Supporting Evidence |

| Acidic (Hydrolysis) | Labile | Formation of hydrates, potential ring-opening of the pyridine moiety under harsh conditions. | Pyridine derivatives can be labile in acidic media.[4] Aldehydes can form hydrates in the presence of water, a reaction favored by electron-withdrawing groups.[5] |

| Alkaline (Hydrolysis) | Extremely Unstable | Cannizzaro reaction products (alcohol and carboxylic acid), potential for defluorination via nucleophilic aromatic substitution. | Pyridine derivatives are often extremely unstable in alkaline media.[4] Aromatic aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction in strong base. The electron-withdrawing fluorine atoms may activate the phenyl ring towards nucleophilic attack by hydroxide. |

| Oxidative (e.g., H₂O₂) | Sensitive | Carboxylic acid (oxidation of the aldehyde), N-oxide formation on the pyridine ring. | Aldehydes are readily oxidized to carboxylic acids. The pyridine nitrogen can be oxidized to an N-oxide. The sensitivity to oxidizing agents can be structure-dependent.[4] |

| Thermal | Moderately Stable | Decomposition at elevated temperatures, potential for polymerization or condensation products. | While generally stable, high temperatures can lead to decomposition. For 2,4-difluorophenol, a related structure, thermal stress can cause decomposition.[6] |

| Photolytic | Photolabile | Isomerization, oxidation products, potential for C-F bond cleavage leading to defluorination. | Pyridine derivatives are known to be photolabile.[4][7] Aromatic compounds with fluorine substituents can undergo photolysis, with the potential for defluorination from aryl-F groups.[8][9] |

Proposed Degradation Pathways

The degradation of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is likely to proceed through several pathways depending on the specific stressor.

Caption: Potential degradation pathways of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Experimental Protocols for Stability Studies

To definitively determine the stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a forced degradation study should be conducted according to ICH guidelines (Q1A, Q1B).[2]

4.1 General Protocol for Forced Degradation

A general workflow for conducting a forced degradation study is outlined below.

Caption: General workflow for a forced degradation study.

4.2 Specific Methodologies

-

Acidic and Basic Hydrolysis:

-

Prepare a stock solution of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde in a suitable organic solvent (e.g., acetonitrile or methanol).

-

For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

-

For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Prepare a stock solution of the compound as described above.

-

Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a controlled temperature oven (e.g., 80°C).

-

Prepare a solution of the compound (e.g., in water or a relevant formulation buffer) and expose it to the same temperature.

-

Sample and analyze at specified time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Include a dark control sample to differentiate between thermal and light-induced degradation.

-

Analyze the samples after the exposure period.

-

Analytical Considerations

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric (MS) detection, is crucial for separating the parent compound from its degradation products. The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

- 1. library.dphen1.com [library.dphen1.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde based on the biological activities of structurally related compounds. As of the date of this publication, no direct experimental data on the biological activity or therapeutic targets of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde has been found in publicly available literature. The information presented herein is inferential and intended to guide future research and drug discovery efforts. Experimental validation is required to confirm the activity of this specific compound.

Introduction

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a heterocyclic compound featuring a pyridine core substituted with a difluorophenyl group at the 6-position and a carbaldehyde (aldehyde) group at the 3-position. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The incorporation of a difluorophenyl moiety can enhance metabolic stability, binding affinity, and cell permeability. The aldehyde group offers a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of a diverse library of derivatives.

Based on the analysis of structurally similar pyridine-containing compounds, 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and its derivatives hold potential as therapeutic agents in several key areas, including oncology, inflammation, and infectious diseases. This guide explores these potential therapeutic targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated signaling pathways.

Potential Therapeutic Areas and Targets

The structural motifs of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde suggest potential interactions with several classes of biological targets. The primary areas of interest are oncology and inflammation, with a possible role in antiviral applications.

Oncology

The pyridine and difluorophenyl moieties are common in a variety of anticancer agents. Structurally related compounds have been shown to inhibit several key targets in cancer progression.

Potential Targets:

-

Protein Kinases: Many pyridine derivatives are potent kinase inhibitors. The 6-arylpyridine scaffold is a key feature in inhibitors of several kinases crucial for cancer cell proliferation, survival, and angiogenesis.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in cellular responses to stress and inflammation, p38 MAPK is also implicated in cancer cell survival and metastasis.

-

PIM-1 Kinase: A proto-oncogene that plays a role in cell survival and proliferation, PIM-1 is a therapeutic target in various hematological and solid tumors.

-

Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

-

-

Other Anticancer Mechanisms:

-

Induction of Apoptosis: Many cytotoxic agents, including pyridine derivatives, exert their anticancer effects by inducing programmed cell death.

-

Cytotoxicity: The compound and its derivatives may exhibit direct cytotoxic effects on various cancer cell lines.

-

Quantitative Data from Structurally Related Compounds:

| Compound Class | Specific Target | IC50 Values | Cell Line(s) |

| Imidazol-5-yl pyridine derivatives | p38α Kinase | 45 nM - 47 nM[1] | - |

| Pyridinylquinoxalines | p38α MAP Kinase | 38 nM - 81 nM[2] | - |

| Pyridine & Thieno[2,3-b]pyridine derivatives | PIM-1 Kinase | 0.019 µM - 0.479 µM[3] | - |

| Pyridine derivatives | CDK2/cyclin A2 | 0.24 µM - 0.93 µM[4] | - |

| Pyridine-urea derivatives | VEGFR-2 | 3.93 µM - 5.0 µM[5] | - |

| Pyridine derivatives | Cytotoxicity (GI50) | 0.302 µM - 3.57 µM[3] | NCI-60 Panel |

| Pyridine-oxadiazole hybrid | Cytotoxicity (IC50) | 0.76 µM - 12.21 µM[6] | HepG2, MCF-7, SW1116, BGC823 |

| Pyridine derivatives | Cytotoxicity (IC50) | 0.5 µM - 5.27 µM[6] | MCF-7, HepG2 |

Inflammation

Chronic inflammation is a hallmark of many diseases. The p38 MAPK pathway, a key regulator of inflammatory responses, is a plausible target for compounds with the 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde scaffold.

Potential Targets:

-

p38 Mitogen-Activated Protein Kinase (MAPK): As mentioned in the oncology section, p38 MAPK is a central mediator of the inflammatory response. Its inhibition can reduce the production of pro-inflammatory cytokines.

-

Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of key inflammatory molecules.

-

Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling molecules are central to the inflammatory cascade.

-

Quantitative Data from Structurally Related Compounds:

| Compound Class | Specific Target/Assay | IC50 Values | Cell Line/System |

| Imidazol-5-yl pyridine derivatives | TNF-α production | 78.03 nM[1] | LPS-induced RAW 264.7 |

| Imidazol-5-yl pyridine derivatives | IL-1β production | 82.15 nM[1] | LPS-induced RAW 264.7 |

| Imidazol-5-yl pyridine derivatives | IL-6 production | 17.6 µM[1] | LPS-induced RAW 264.7 |

| Imidazol-5-yl pyridine derivatives | Nitric Oxide (NO) production | 0.61 µM[1] | LPS-stimulated RAW 264.7 |

| Pyridine derivatives | Nitric Oxide (NO) inhibition | 76.6 µM - 96.8 µM | LPS-stimulated RAW 264.7 |

| Pyridine-3-carboxylic acid derivatives | Anti-inflammatory (RBC hemolysis) | 14.06 µM - 18.41 µM[7] | Human RBCs |

Infectious Diseases (Antiviral)

The proprotein convertase furin is a host enzyme that is exploited by numerous viruses for the processing of their envelope proteins, a critical step for viral entry and infectivity. Dichlorophenyl)pyridine derivatives have been identified as potent furin inhibitors. Given the structural similarity, 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde could potentially exhibit similar activity.

Potential Target:

-

Furin: A serine protease that cleaves precursor proteins at specific recognition sites. It is involved in the maturation of viral glycoproteins of highly pathogenic viruses.

Quantitative Data from Structurally Related Compounds:

| Compound Class | Specific Target | IC50 Values | Substrate |

| (3,5-Dichlorophenyl)pyridine derivatives | Furin | 0.8 nM - 2.6 nM[8] | S-protein-derived |

| (3,5-Dichlorophenyl)pyridine derivatives | Furin | 1.3 nM - 2.6 nM[8] | TGFβ-derived |

Experimental Protocols

Detailed methodologies for assessing the potential activities of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde are provided below, based on standard assays used for analogous compounds.

Kinase Inhibition Assays

a) p38α MAPK Inhibition Assay (Biochemical)

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α kinase enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

-

Procedure:

-

Recombinant human p38α enzyme is incubated with the test compound at various concentrations in an assay buffer.

-

A specific substrate (e.g., ATF2) and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

-

A reagent to stop the reaction and detect the amount of ADP produced (or remaining ATP) is added. For example, in the ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and then the ADP is converted to ATP, which is measured via a luciferase-luciferin reaction.

-

The luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

b) PIM-1 Kinase Inhibition Assay (Biochemical)

-

Principle: Similar to the p38 MAPK assay, this method quantifies the inhibition of PIM-1 kinase activity.

-

Procedure:

-

Recombinant human PIM-1 kinase is pre-incubated with the test compound.

-

A specific peptide substrate and ATP are added to start the reaction.

-

After incubation, the amount of phosphorylated peptide is determined, often using a method that separates the phosphorylated product from the unphosphorylated substrate, followed by quantification of radioactivity or fluorescence.

-

Cellular Assays for Anticancer Activity

a) Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

-

b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Cells are treated with the test compound for a defined period.

-

Both adherent and floating cells are collected and washed.

-

The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

-

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production. The Griess reagent reacts with nitrite to form a colored azo compound.

-

Procedure:

-

Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

-

The cells are pre-treated with the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

After 24-48 hours of incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with the Griess reagent.

-

The absorbance is measured at approximately 540 nm.

-

The nitrite concentration is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

-

Antiviral Target Assay

a) Furin Inhibition Assay (Fluorogenic)

-

Principle: This assay measures the activity of the furin protease by monitoring the cleavage of a fluorogenic peptide substrate. Upon cleavage, a fluorophore is released, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant human furin is incubated with the test compound at various concentrations in an appropriate assay buffer.

-

A fluorogenic furin substrate is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

-

Signaling Pathways and Visualizations

The potential therapeutic targets of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde are involved in critical cellular signaling pathways. Understanding these pathways provides context for the compound's potential mechanism of action.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and inflammatory cytokines, leading to the regulation of gene expression, cell cycle, and apoptosis. Inhibition of p38 MAPK can block the downstream inflammatory response.

Caption: Potential inhibition of the p38 MAPK signaling pathway.

PIM-1 Kinase Pro-Survival Pathway

PIM-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression.

Caption: Potential inhibition of the PIM-1 kinase pro-survival pathway.

Furin-Mediated Viral Entry Pathway

Furin plays a crucial role in the maturation of viral envelope proteins, which is often a prerequisite for viral fusion with the host cell membrane. Inhibiting furin can prevent this maturation step and block viral entry.

Caption: Potential inhibition of furin-mediated viral protein processing.

Conclusion and Future Directions

The structural features of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, particularly the 6-arylpyridine core, suggest a high potential for biological activity across several therapeutic areas. Based on the extensive literature on analogous compounds, the most promising therapeutic targets for this molecule and its derivatives likely include protein kinases such as p38 MAPK and PIM-1 for oncology and inflammatory diseases, as well as the protease furin for antiviral applications.

This in-depth technical guide provides a foundational framework for initiating the pharmacological investigation of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The immediate next steps for researchers should involve the synthesis of the compound and its derivatives, followed by a systematic screening against the targets and pathways outlined in this document using the detailed experimental protocols. Such studies are essential to validate these inferred targets and to determine the therapeutic potential of this promising chemical scaffold.

References

- 1. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key building block in medicinal chemistry and drug discovery programs. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The described methodology utilizes a palladium-catalyzed Suzuki coupling between a 6-halopyridine-3-carbaldehyde and (2,4-difluorophenyl)boronic acid.

The synthesis of biaryl compounds containing a 2-pyridyl moiety can be challenging due to factors such as the slow rate of transmetallation and the potential for protodeboronation of the pyridylboronic acid derivative.[4][5] This protocol is optimized to address these challenges, providing a reliable method for obtaining the desired product in good yield.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-chloro-3-pyridinecarbaldehyde and (2,4-difluorophenyl)boronic acid.

Scheme 1: Suzuki Coupling Reaction

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Materials and Reagents:

-

6-Chloro-3-pyridinecarbaldehyde

-

(2,4-Difluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a dried round-bottom flask, add 6-chloro-3-pyridinecarbaldehyde (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

-

Solvent and Base Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane and a degassed 2M aqueous solution of potassium carbonate.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes based on similar Suzuki coupling reactions.

Table 1: Reaction Components and Conditions

| Component | Molar Ratio | Amount (for 1 mmol scale) |

| 6-Chloro-3-pyridinecarbaldehyde | 1.0 | 141.5 mg |

| (2,4-Difluorophenyl)boronic acid | 1.2 | 189.5 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 0.03 | 6.7 mg |

| Triphenylphosphine (PPh₃) | 0.06 | 15.7 mg |

| Potassium carbonate (K₂CO₃) | 2.0 | 276.4 mg |

| 1,4-Dioxane | Solvent | 5 mL |

| Water | Solvent | 1.25 mL |

| Condition | Value | |

| Temperature | 90 °C | |

| Reaction Time | 12-18 h | |

| Atmosphere | Inert (N₂ or Ar) |

Table 2: Product Yield and Purity

| Parameter | Expected Value |

| Isolated Yield | 75-85% |

| Purity (by NMR) | >95% |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Caption: Experimental workflow for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Troubleshooting

Common issues in Suzuki couplings involving pyridyl compounds include low yields due to protodeboronation or the formation of side products from homocoupling.[6] To mitigate these issues:

-

Protodeboronation: Ensure anhydrous solvents are used where specified and consider milder bases if this side reaction is significant.[6]

-

Homocoupling: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen, which can promote homocoupling.[6]

-

Low Conversion: If the reaction stalls, consider screening different palladium catalysts, ligands, bases, and solvents to find optimal conditions for this specific substrate combination.[7][8] The choice of a bulky phosphine ligand can sometimes improve yields.[9]

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Application Note: A Two-Step Synthesis Protocol for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by an oxidation step. This protocol offers a clear and reproducible methodology for researchers in organic synthesis and medicinal chemistry.

Introduction